molecular formula C16H11Br2N B3186017 4,6-Dibromo-8-methyl-2-phenylquinoline CAS No. 1189107-70-7

4,6-Dibromo-8-methyl-2-phenylquinoline

Cat. No.: B3186017
CAS No.: 1189107-70-7
M. Wt: 377.07 g/mol
InChI Key: YJPHXWANMAGCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-8-methyl-2-phenylquinoline (CAS Number: 1189107-70-7) is a synthetically produced quinoline derivative with a molecular formula of C 16 H 11 Br 2 N and a molecular weight of 377.07 g/mol . This compound serves as a highly valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its core utility stems from the presence of two bromine atoms at the 4 and 6 positions of the quinoline ring, which act as excellent leaving groups in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This allows researchers to efficiently synthesize a diverse array of complex, polysubstituted quinoline structures. Quinoline scaffolds are extensively investigated for their potential as anticancer agents, exhibiting mechanisms of action that include growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . While the specific biological activity of this compound requires further investigation, closely related 2-phenylquinoline and dibromoquinoline derivatives have demonstrated notable cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) . Furthermore, structurally similar 2-aryl-6,8-dibromo-4-methoxyquinolines are recognized as key precursors for constructing donor-π-acceptor systems with potential photophysical properties, making them of interest in materials science . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1189107-70-7

Molecular Formula

C16H11Br2N

Molecular Weight

377.07 g/mol

IUPAC Name

4,6-dibromo-8-methyl-2-phenylquinoline

InChI

InChI=1S/C16H11Br2N/c1-10-7-12(17)8-13-14(18)9-15(19-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

YJPHXWANMAGCHS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1N=C(C=C2Br)C3=CC=CC=C3)Br

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2Br)C3=CC=CC=C3)Br

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4,6-Dibromo-8-methyl-2-phenylquinoline exhibits significant antimicrobial properties. Studies have shown that derivatives of quinoline compounds often display potent activity against various pathogens, including bacteria and fungi. The compound's ability to inhibit enzyme activity or disrupt cellular processes contributes to its effectiveness against microbial infections.

Anticancer Research

The compound has also been investigated for its anticancer properties. Its structural features allow it to interact with specific biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies demonstrate that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting critical signaling pathways .

Case Studies

  • Antimicrobial Studies : A study explored the efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, demonstrating its potential as an antimicrobial agent.
  • Anticancer Efficacy : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the disruption of cellular signaling pathways essential for tumor survival .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other similar quinoline derivatives:

Compound NameStructural FeaturesUnique Properties
3-Methyl-2-phenylquinolineLacks bromine substituentsDifferent reactivity; less potent biological activity
6,8-Dichloro-3-methyl-2-phenylquinolineContains chlorine instead of bromineVariations in chemical behavior; potential applications in different fields
4-Bromo-8-methyl-2-phenylquinolineBromination at position 4 onlyDifferent biological profiles; potential for selective targeting
6-Bromo-8-methylquinolineBromination at position 6 onlyExhibits distinct pharmacological properties

This table illustrates how the presence and position of halogen substituents significantly influence the chemical reactivity and biological activities of quinoline derivatives.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Quinoline Derivatives

Compound Name Substituents (Positions) Functional Groups Key Structural Features
This compound Br (4,6), CH₃ (8), Ph (2) Bromine, methyl, phenyl Steric bulk from phenyl; electron-withdrawing Br
6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (4d) Br (6,8), OCH₃ (4), 4-OCH₃-Ph (2) Bromine, methoxy, methoxyphenyl Polar methoxy groups enhance solubility
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide Br (5,7), OAc (8), NHCO (linker) Bromine, acetamide, methoxy Hydrogen-bonding capacity; planar configuration

Key Observations :

  • Electron Effects: The bromine positions (4,6 vs. 5,7 or 6,8) influence electronic properties. Bromine at 4,6 (target compound) creates a distinct electron-deficient quinoline core compared to 5,7-dibromo derivatives, which may alter reactivity in metal coordination or electrophilic substitution .
  • Solubility : Methoxy and acetamide groups in analogues (4d and ) improve polarity and water solubility, whereas the methyl and phenyl groups in the target compound likely reduce polarity, favoring organic solvents .

Key Observations :

  • Compound 4d achieves moderate yield (65%) via iodine-mediated cyclization, while the acetamide derivative in requires base-assisted substitution under heating .

Structural and Crystallographic Insights

  • Planarity and Packing: The acetamide derivative in exhibits a planar configuration (sum of angles ≈ 360°) and intramolecular hydrogen bonding (N–H⋯N), forming an eight-membered ring. The dihedral angle between quinoline and benzene rings is 41.69°, influencing crystal packing via C–H⋯O and Br⋯O interactions .

Q & A

Q. What are the recommended methods for synthesizing 4,6-Dibromo-8-methyl-2-phenylquinoline, and how can reaction yields be optimized?

Answer: The synthesis of brominated quinolines typically involves halogenation reactions. For example, iodine in methanol has been used to brominate quinoline derivatives, achieving ~65% yields under optimized conditions . Key steps include:

  • Substrate preparation : Start with a pre-functionalized quinoline core (e.g., 8-methyl-2-phenylquinoline).
  • Halogenation : Use controlled stoichiometry of brominating agents (e.g., NBS or Br₂) in polar aprotic solvents (DMF or DCM) at 0–25°C to avoid over-bromination.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients improves purity.
    Yield optimization requires monitoring reaction kinetics via TLC and adjusting catalyst loading (e.g., Lewis acids like FeCl₃) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid ignition sources due to potential decomposition into toxic gases (e.g., CO, NOₓ) .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Desiccants (silica gel) prevent hydrolysis. Stability tests via HPLC or NMR every 6 months are advised .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals.
  • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 403.92 for C₁₆H₁₂Br₂N).
  • X-ray crystallography : OLEX2 software refines crystal structures, resolving bond angles and Br positions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties of this compound?

Answer: Density Functional Theory (DFT) calculates:

  • HOMO-LUMO gaps : Bromine’s electron-withdrawing effect reduces the gap, enhancing reactivity.
  • Electrostatic potential maps : Identify electrophilic regions (e.g., Br atoms) for functionalization.
    Software like Gaussian or ORCA, with B3LYP/6-31G(d) basis sets, is recommended. Compare results with experimental UV-Vis and cyclic voltammetry data .

Q. What strategies resolve contradictions in reported synthetic yields for brominated quinolines?

Answer: Discrepancies arise from:

  • Reaction conditions : Temperature fluctuations (±5°C) alter bromination kinetics.
  • Catalyst purity : Trace moisture in FeCl₃ reduces efficacy.
    Resolution :
  • Replicate protocols with controlled variables (e.g., anhydrous solvents).
  • Use Design of Experiments (DoE) to identify critical factors (e.g., Br₂ stoichiometry, reaction time) .

Q. How can substituent modifications (e.g., replacing Br with Cl or CF₃) alter the biological activity of this compound?

Answer:

  • Electron-withdrawing groups (Br, CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).
  • Steric effects : Bulky substituents (e.g., 8-methyl) may hinder π-π stacking.
    Methodology :
  • Synthesize analogs via Suzuki coupling or nucleophilic substitution.
  • Test in vitro assays (e.g., IC₅₀ in cancer cell lines) and correlate with computed logP values .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

  • Low solubility : Recrystallize from DMSO/EtOH mixtures (1:4 v/v) at 4°C.
  • Disorder in Br positions : Use high-resolution X-ray data (λ = 0.7107 Å) and SHELXL refinement.
  • Twinned crystals : Optimize slow evaporation rates (0.5 mL/day) .

Q. How can researchers assess the environmental impact of this compound?

Answer:

  • Ecototoxicity testing : Use Daphnia magna or algae models (OECD 202/201 guidelines).
  • Degradation studies : Perform photolysis (UV light, λ = 254 nm) and analyze breakdown products via LC-MS.
  • Computational models : EPI Suite predicts biodegradation pathways and persistence .

Methodological Resources

  • Synthetic Protocols : Follow Journal of Medicinal Chemistry guidelines for halogenation .
  • Crystallography : OLEX2 workflows for structure refinement .
  • Safety : Refer to GHS-compliant SDS sheets for handling brominated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.